Cas no 1174020-52-0 (Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate)

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a versatile heterocyclic compound featuring a seven-membered oxazepane ring with a hydroxymethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxymethyl functionality offers a reactive site for further derivatization. Its well-defined stereochemistry and compatibility with diverse reaction conditions make it suitable for applications in medicinal chemistry and peptide mimetics. The compound is typically handled under inert conditions to preserve its integrity.
Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate structure
1174020-52-0 structure
商品名:Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
CAS番号:1174020-52-0
MF:C11H21NO4
メガワット:231.2887
MDL:MFCD14585015
CID:1005104

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
    • 4-BOC-2-(HYDROXYMETHYL)HOMOMORPHOLI
    • 4-Boc-2-(hydroxymethyl)homomorpholine
    • (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
    • (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
    • WBAQNCJUTMXJTK-UHFFFAOYSA-N
    • 4-Boc-1,4-oxazepane-2-methanol
    • 2839AA
    • SY007205
    • ST2407641
    • AB1000908
    • Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
    • MDL: MFCD14585015
    • インチ: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
    • InChIKey: WBAQNCJUTMXJTK-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])C([H])([H])O[H]

計算された属性

  • せいみつぶんしりょう: 231.14700
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • トポロジー分子極性表面積: 59

じっけんとくせい

  • PSA: 59.00000
  • LogP: 0.94260

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate セキュリティ情報

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K11001-1g
4-Boc-2-(hydroxymethyl)homomorpholine
1174020-52-0 97%
1g
$195 2024-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007205-1g
4-Boc-2-(hydroxymethyl)homomorpholine
1174020-52-0 >97%
1g
¥706.00 2024-07-09
eNovation Chemicals LLC
Y0986092-5g
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
1174020-52-0 95%
5g
$455 2024-08-02
abcr
AB439367-5 g
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate; .
1174020-52-0
5g
€1248.50 2023-06-16
eNovation Chemicals LLC
K11001-5g
4-Boc-2-(hydroxymethyl)homomorpholine
1174020-52-0 97%
5g
$678 2024-05-24
eNovation Chemicals LLC
D689107-1g
4-Boc-2-(hydroxymethyl)homomorpholine
1174020-52-0 >97%
1g
$130 2024-07-20
eNovation Chemicals LLC
D689107-5g
4-Boc-2-(hydroxymethyl)homomorpholine
1174020-52-0 >97%
5g
$460 2024-07-20
Aaron
AR000EX8-5g
1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester
1174020-52-0 97%
5g
$361.00 2025-01-20
abcr
AB439367-250mg
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate; .
1174020-52-0
250mg
€122.10 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB2215-5g
tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
1174020-52-0 95%
5g
¥3081.0 2024-04-25

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 合成方法

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 関連文献

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylateに関する追加情報

Introduction to Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0)

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, with the CAS number 1174020-52-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxazepane derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this molecule incorporates a tert-butyl group and a hydroxymethyl substituent on the oxazepane ring, which contribute to its unique chemical properties and reactivity.

The oxazepane core is a seven-membered heterocyclic ring containing two oxygen atoms, making it a versatile scaffold for medicinal chemistry. The presence of the hydroxymethyl group at the 2-position and the tert-butyl group at the 4-position introduces specific functional handles that can be utilized for further derivatization and modification. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of the compound, making it an attractive candidate for various therapeutic applications.

In recent years, there has been growing interest in oxazepane derivatives due to their potential as scaffolds for the development of new drugs. Studies have shown that these compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The structural features of Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate make it particularly interesting for further investigation in these areas.

One of the key aspects of this compound is its ability to interact with biological targets in a manner that can modulate disease-related pathways. The hydroxymethyl group can participate in hydrogen bonding interactions, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity. These properties are essential for designing molecules that can effectively interact with biological systems without causing off-target effects.

Recent research has highlighted the importance of oxazepane derivatives in the development of new therapeutic agents. For instance, studies have demonstrated that certain oxazepane-based compounds can inhibit enzymes involved in inflammation and pain signaling. This has led to their exploration as potential treatments for chronic pain conditions and inflammatory disorders. The compound Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is being investigated as a precursor for more complex molecules designed to target these pathways more specifically.

The synthesis of Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the hydroxymethyl group and the tert-butyl group necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound in larger quantities, facilitating its use in both academic research and industrial applications.

In addition to its potential therapeutic applications, Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has shown promise as a building block for more complex drug candidates. Its structural features allow for further functionalization, enabling chemists to design molecules with tailored properties. This flexibility makes it a valuable tool in drug discovery programs aimed at developing novel therapeutics for various diseases.

The compound's stability under various conditions is another important consideration. Oxazepane derivatives need to be stable enough to undergo further chemical transformations while maintaining their biological activity. Studies have shown that Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate exhibits good stability under standard storage conditions, making it suitable for long-term investigations.

From a computational chemistry perspective, Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has been studied using various modeling techniques to understand its interactions with biological targets. Molecular docking simulations have helped researchers predict how this compound might bind to enzymes and receptors involved in disease pathways. These insights are crucial for designing molecules with improved efficacy and reduced toxicity.

The pharmaceutical industry has taken note of the potential of oxazepane derivatives like Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Several companies are actively exploring these compounds as leads for new drug candidates. The ability to modify the structure of this molecule allows for the creation of libraries of derivatives with different pharmacological profiles. This approach is part of an effort to identify novel therapeutics that can address unmet medical needs.

In conclusion, Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing molecules with diverse biological activities. As research continues to uncover new applications for oxazepane derivatives, compounds like this one are likely to play an increasingly important role in the discovery and development of new drugs.

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(CAS:1174020-52-0)Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
A893372
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はかる:5g
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